molecular formula C22H19ClN2O5 B2563839 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896857-58-2

2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Katalognummer: B2563839
CAS-Nummer: 896857-58-2
Molekulargewicht: 426.85
InChI-Schlüssel: FTDIOSSIRYQVEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a fused chromene-pyrimidine core with 4,5-dione functionality. The substituents include a 4-chlorophenyl group at position 2, a methoxy group at position 8, and a 3-methoxypropyl chain at position 3. These structural elements contribute to its physicochemical properties, such as lipophilicity (influenced by the chlorophenyl and methoxypropyl groups) and hydrogen-bonding capacity (due to the dione moiety and methoxy substituents).

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-28-11-3-10-25-20(13-4-6-14(23)7-5-13)24-21-18(22(25)27)19(26)16-9-8-15(29-2)12-17(16)30-21/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDIOSSIRYQVEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a member of the pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

  • Chemical Formula : C₁₈H₁₈ClN₃O₄
  • Molecular Weight : 367.81 g/mol
  • IUPAC Name : this compound

Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions with biological targets due to the presence of multiple functional groups that can influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including the compound . For instance, the compound B9 , a derivative of 1,2,4-triazole with a similar structural motif, exhibited selective cytotoxic effects on melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. It induced S-phase cell cycle arrest and reduced melanin content in these cells, indicating its potential as an alternative chemotherapeutic agent in melanoma therapy .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For example, compounds with similar structures have been shown to inhibit MIF2 (Macrophage Migration Inhibitory Factor 2) tautomerase activity, which plays a crucial role in cancer progression. Inhibition of MIF2 has been linked to reduced cancer cell proliferation and altered signaling pathways .

Cytotoxicity Studies

Table 1 summarizes the cytotoxic effects observed in various studies involving similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
B9VMM91712Induces S-phase arrest; inhibits tyrosinase
4-CPPCMIF227Inhibits MIF2 tautomerase activity
Thiophene DerivativeVarious7.2Inhibits MIF2-mediated signaling

Study on Melanoma Cells

In a significant study published in International Journal of Biology and Chemistry, the compound B9 demonstrated selective cytotoxicity against melanoma cells while sparing normal cells. The study utilized MTT assays and flow cytometry to assess cell viability and cycle progression . The results indicated that structural modifications could enhance the potency of similar compounds.

Virtual Screening for MIF2 Inhibition

A recent investigation focused on virtual screening of pyrimidine derivatives for their ability to inhibit MIF2. The study identified several promising candidates with low micromolar IC50 values for MIF2 inhibition. The structure-activity relationship analysis revealed that adding specific substituents could significantly enhance inhibitory potency .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Lipophilicity :

  • The target compound’s 4-chlorophenyl group increases lipophilicity compared to phenyl or propyl substituents (e.g., in ), while the 3-methoxypropyl chain introduces moderate polarity due to the ether oxygen. This balance may enhance membrane permeability relative to purely aromatic analogs like .
  • The hexahydro derivative exhibits higher XLogP3 (~5.1) due to its chloro-benzylidene group and saturated core, suggesting reduced aqueous solubility compared to the target compound .

The target compound’s methoxy groups at positions 3 and 8 further augment this capacity, which may improve solubility relative to and .

Synthetic Pathways :

  • The target compound’s synthesis likely involves condensation reactions similar to those in and , though its 3-methoxypropyl group may require specialized alkylation or substitution steps. In contrast, is synthesized via benzylidene condensation under reflux, highlighting divergent routes for saturated vs. fully aromatic systems .

Implications for Structure-Activity Relationships (SAR)

While biological data for the target compound is absent in the provided evidence, comparisons with analogs suggest:

  • Electron-Withdrawing Groups : The 4-chlorophenyl group may enhance binding affinity to targets requiring electron-deficient aromatic interactions, such as kinase enzymes or G-protein-coupled receptors .
  • Flexible Chains vs.
  • Solubility vs. Permeability Trade-offs : The target compound’s intermediate XLogP3 (~3.9) may strike a balance between solubility and membrane penetration, whereas highly lipophilic analogs like might face bioavailability challenges .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclocondensation and functionalization reactions. For example, analogous chromenopyrimidine derivatives are synthesized via base-catalyzed cyclization of substituted precursors under reflux in methanol or ethanol, followed by purification via column chromatography . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane for intermediates) and using catalysts like acetic acid to enhance yields . Reaction progress should be monitored via TLC, and intermediates characterized spectroscopically.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of:

  • Elemental analysis to verify stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .
  • Spectroscopic techniques :
  • IR spectroscopy to identify functional groups (e.g., C=O stretches at ~1635 cm⁻¹, O-H stretches at ~3421 cm⁻¹) .
  • ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and substituent positions .
    • Mass spectrometry (HRMS or ESI-MS) for molecular ion validation .

Q. What safety protocols are critical during synthesis and handling?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact, as pyrimidine derivatives may exhibit toxicity .
  • Store the compound in airtight containers at 2–8°C, away from ignition sources, due to potential flammability of methoxy groups .
  • Follow H300/H311 hazard codes for acute toxicity and P301+P310 emergency response (seek immediate medical attention if ingested) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral or crystallographic data during structural elucidation?

Contradictions (e.g., unexpected NMR splitting or IR peaks) require iterative validation:

  • Cross-verify with alternative techniques (e.g., single-crystal X-ray diffraction for bond-length confirmation, as in triazolopyrimidinone studies with R-factor ≤0.082) .
  • Re-examine synthetic steps for unintended byproducts (e.g., via HPLC purity assays) .
  • Use computational tools (DFT calculations) to predict spectral profiles and compare with experimental data .

Q. What strategies improve yield in multi-step syntheses of complex heterocycles like this compound?

Key methodologies include:

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (NaOH) can accelerate specific steps, as seen in analogous pyrimidine syntheses .
  • Purification : Use gradient elution in column chromatography to separate structurally similar byproducts .

Q. How can computational models predict the compound’s reactivity or biological interactions?

Advanced approaches include:

  • Molecular docking to simulate binding affinities with target proteins (e.g., kinase inhibitors) using software like AutoDock Vina .
  • DFT calculations to map electron density distributions, identifying reactive sites (e.g., electrophilic carbons in the pyrimidine ring) .
  • MD simulations to assess stability in aqueous environments, critical for pharmacokinetic studies .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting bioactivity data across studies?

  • Conduct dose-response assays to validate IC₅₀ values under standardized conditions (e.g., pH, temperature).
  • Compare cell-line specificity (e.g., cancer vs. normal cells) and assay methodologies (MTT vs. ATP-based viability tests) .
  • Apply statistical tools (ANOVA, t-tests) to assess reproducibility and outliers .

Q. What are best practices for documenting synthetic procedures to ensure reproducibility?

  • Detail exact molar ratios , solvent volumes, and reaction times (e.g., "2.49 g, 10 mmol" instead of "a catalytic amount") .
  • Report failure cases (e.g., solvent incompatibility or side reactions) to guide troubleshooting .
  • Use supplementary information for raw spectral data (e.g., NMR peak assignments) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.